5-Cyano-2-hydroxyphenylboronic acid
Overview
Description
5-Cyano-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C7H6BNO3. It is a derivative of phenylboronic acid, featuring a cyano group at the 5-position and a hydroxy group at the 2-position on the phenyl ring.
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
5-Cyano-2-hydroxyphenylboronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition with palladium, forming a new Pd–C bond. The nucleophilic group, which is the boronic acid, undergoes transmetalation, transferring from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters can be influenced by environmental conditions such as ph . For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways and reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters . Therefore, when considering these compounds for pharmacological purposes, careful attention must be paid to the conditions under which they are used .
Biochemical Analysis
Biochemical Properties
5-Cyano-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis . It is involved in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The boron moiety in this compound can be converted into a broad range of functional groups .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki-Miyaura coupling reaction . In this reaction, the boron moiety in this compound is transferred to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as this compound, are generally stable and easy to purify .
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-hydroxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-cyano-2-hydroxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols or quinones using oxidizing agents like hydrogen peroxide.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
5-Cyano-2-hydroxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and hydroxy groups, making it less versatile in certain reactions.
2-Hydroxyphenylboronic Acid: Similar but lacks the cyano group, affecting its reactivity and applications.
5-Cyano-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity.
Uniqueness
5-Cyano-2-hydroxyphenylboronic acid is unique due to the presence of both cyano and hydroxy groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs .
Properties
IUPAC Name |
(5-cyano-2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBHAJKEPWEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681885 | |
Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-57-3 | |
Record name | B-(5-Cyano-2-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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